1,5-dimethyl-4-{4-[(3-methylthiophen-2-yl)methylidene]-5-oxo-2-sulfanylideneimidazolidin-1-yl}-2-phenyl-2,3-dihydro-1H-pyrazol-3-one
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Overview
Description
1,5-dimethyl-4-{4-[(3-methylthiophen-2-yl)methylidene]-5-oxo-2-sulfanylideneimidazolidin-1-yl}-2-phenyl-2,3-dihydro-1H-pyrazol-3-one is a complex organic compound with a molecular formula of C20H18N4O2S2 This compound is characterized by its unique structure, which includes a pyrazolone core, a thiophene ring, and an imidazolidinone moiety
Preparation Methods
The synthesis of 1,5-dimethyl-4-{4-[(3-methylthiophen-2-yl)methylidene]-5-oxo-2-sulfanylideneimidazolidin-1-yl}-2-phenyl-2,3-dihydro-1H-pyrazol-3-one typically involves multiple steps, including the formation of intermediate compounds. The synthetic route generally starts with the preparation of the pyrazolone core, followed by the introduction of the thiophene ring and the imidazolidinone moiety. Reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like p-toluenesulfonic acid. Industrial production methods may involve similar steps but are optimized for larger-scale synthesis, ensuring higher yields and purity.
Chemical Reactions Analysis
1,5-dimethyl-4-{4-[(3-methylthiophen-2-yl)methylidene]-5-oxo-2-sulfanylideneimidazolidin-1-yl}-2-phenyl-2,3-dihydro-1H-pyrazol-3-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the imidazolidinone moiety.
Substitution: Nucleophilic substitution reactions can occur at the thiophene ring, where halogenated derivatives can be formed using reagents like N-bromosuccinimide.
Scientific Research Applications
1,5-dimethyl-4-{4-[(3-methylthiophen-2-yl)methylidene]-5-oxo-2-sulfanylideneimidazolidin-1-yl}-2-phenyl-2,3-dihydro-1H-pyrazol-3-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where oxidative stress is a factor.
Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 1,5-dimethyl-4-{4-[(3-methylthiophen-2-yl)methylidene]-5-oxo-2-sulfanylideneimidazolidin-1-yl}-2-phenyl-2,3-dihydro-1H-pyrazol-3-one involves its interaction with various molecular targets. The compound can inhibit specific enzymes or proteins, leading to the disruption of cellular processes. For example, its potential anticancer activity may be due to the inhibition of enzymes involved in cell proliferation. The exact pathways and molecular targets are still under investigation.
Comparison with Similar Compounds
1,5-dimethyl-4-{4-[(3-methylthiophen-2-yl)methylidene]-5-oxo-2-sulfanylideneimidazolidin-1-yl}-2-phenyl-2,3-dihydro-1H-pyrazol-3-one can be compared with other similar compounds, such as:
1,5-dimethyl-2-phenylpyrazol-3-one: Lacks the thiophene and imidazolidinone moieties, making it less complex and potentially less active in certain reactions.
4-[(3-methylthiophen-2-yl)methylidene]-5-oxo-2-sulfanylideneimidazolidin-1-yl derivatives: These compounds share the imidazolidinone moiety but differ in the pyrazolone core, affecting their reactivity and applications.
Properties
IUPAC Name |
1,5-dimethyl-4-[(4Z)-4-[(3-methylthiophen-2-yl)methylidene]-5-oxo-2-sulfanylideneimidazolidin-1-yl]-2-phenylpyrazol-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O2S2/c1-12-9-10-28-16(12)11-15-18(25)23(20(27)21-15)17-13(2)22(3)24(19(17)26)14-7-5-4-6-8-14/h4-11H,1-3H3,(H,21,27)/b15-11- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATGBAJNQFDEKIK-PTNGSMBKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C=C2C(=O)N(C(=S)N2)C3=C(N(N(C3=O)C4=CC=CC=C4)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC=C1)/C=C\2/C(=O)N(C(=S)N2)C3=C(N(N(C3=O)C4=CC=CC=C4)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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